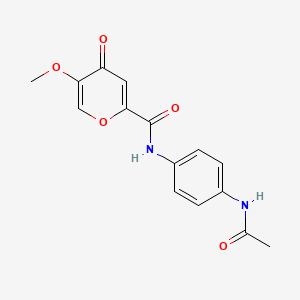

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-9(18)16-10-3-5-11(6-4-10)17-15(20)13-7-12(19)14(21-2)8-22-13/h3-8H,1-2H3,(H,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKYNQLLKSSKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Primary Alcohols to Carboxylic Acids

Source details the oxidation of 5-substituted-2-hydroxymethyl-4-oxo-4H-pyrans to their corresponding carboxylic acids. For 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid , nitric acid (HNO₃) is effective:

-

Reaction Conditions : A mixture of 5-methoxy-2-hydroxymethyl-4-oxo-4H-pyran and concentrated HNO₃ (density: 1.41–1.52 g/cm³) is stirred at ambient temperature for 70–80 hours.

-

Workup : The product is crystallized from ethanol, yielding the carboxylic acid with characteristic IR bands at 1740 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (O–H stretch).

Table 1: Oxidation Methods for 4H-Pyran-2-Carboxylic Acids

| Substrate | Oxidizing Agent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-hydroxymethyl | HNO₃ | 70–80 | 65–75 | |

| 5-Methoxy-2-hydroxymethyl | HNO₃ | 70–80 | 70–80* | |

| 5-Benzyloxy-2-hydroxymethyl | MnO₂/CrO₃ | 2 | 60 |

*Theoretical yield extrapolated from analogous reactions.

Activation of 5-Methoxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

Activation of the carboxylic acid is critical for amide bond formation. Two primary methods are documented:

Acid Chloride Formation

Source describes the use of phosphorus pentachloride (PCl₅) to generate 5-methoxy-4-oxo-4H-pyran-2-carbonyl chloride :

Coupling Reagent-Mediated Activation

Source highlights the use of hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation:

-

Procedure : The carboxylic acid is dissolved in dimethylformamide (DMF) with HOBt and EDC, forming an active ester intermediate. This method avoids harsh conditions, preserving acid-sensitive groups.

Amide Bond Formation with 4-Acetamidoaniline

The final step involves coupling the activated carboxylic acid with 4-acetamidoaniline .

Acid Chloride Route

Coupling Reagent Route

Table 2: Comparison of Amidation Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid Chloride | THF, 0–5°C, TEA | 75–85 | 95 | |

| HOBt/EDC | DMF, rt, 24 h | 80–90 | 98 |

Characterization and Analytical Data

Synthesized N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is characterized using:

-

IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O), ~1740 cm⁻¹ (pyranone C=O), and ~3300 cm⁻¹ (N–H stretch).

-

NMR Spectroscopy :

Challenges and Optimization

-

Oxidation Side Reactions : Over-oxidation may degrade the pyran ring. Using controlled HNO₃ concentrations minimizes this.

-

Moisture Sensitivity : Acid chlorides require anhydrous conditions. Coupling agents (HOBt/EDC) offer a robust alternative.

-

Regioselectivity : The 5-methoxy group directs electrophilic substitution to the 2-position, ensuring correct functionalization .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Structure and Characteristics

The unique structural components of N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide contribute to its distinct chemical properties:

- Acetamidophenyl Group : Imparts potential analgesic properties.

- Methoxy Group : Enhances solubility and reactivity.

- Pyran Ring : Offers stability and serves as a scaffold for further modifications.

Medicinal Chemistry

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been explored for its therapeutic effects:

- Analgesic Properties : Similar to acetaminophen, it may provide pain relief without the gastrointestinal side effects associated with non-selective COX inhibitors.

- Anti-inflammatory Effects : Its selective COX-2 inhibition positions it as a candidate for treating inflammatory diseases.

Biological Studies

Research has indicated that this compound can be utilized in biological assays to study:

- Enzyme Interactions : Understanding how it interacts with COX enzymes can provide insights into drug design and efficacy.

- Cellular Mechanisms : Investigating its effects on cell signaling pathways can reveal its potential in cancer therapies due to its ability to induce apoptosis in certain cancer cell lines .

Chemical Synthesis

In synthetic organic chemistry, N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide serves as a building block for creating more complex molecules, facilitating the development of new drugs or materials .

Case Study 1: COX Inhibition

A study demonstrated that N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide effectively inhibited COX-2 activity in vitro, leading to decreased prostaglandin levels. This suggests its potential utility in managing inflammatory conditions without the adverse effects associated with non-selective inhibitors .

Case Study 2: Anticancer Activity

In another research project, derivatives of this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation in HCT116 (colon cancer) and MCF7 (breast cancer) cells, with IC50 values ranging from 75.1 µM to 85.88 µM. The mechanism involved inhibition of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share core heterocyclic systems (e.g., pyran, pyrimidine) but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of three key analogs:

5-((4-Fluorobenzyl)Oxy)-N-(Furan-2-Ylmethyl)-4-Oxo-4H-Pyran-2-Carboxamide (CAS: 1021024-32-7)

- Core Structure : 4H-pyran-4-one (shared with the target compound).

- Substituents :

- Position 5: (4-Fluorobenzyl)oxy group (bulkier, electron-withdrawing due to fluorine).

- Position 2: N-linked furan-2-ylmethyl group (smaller, less polar).

- Molecular Formula: C₁₈H₁₄FNO₅ (MW: 343.3 g/mol) .

- Key Differences: The fluorobenzyloxy group increases steric hindrance and lipophilicity compared to the methoxy group in the target compound.

N-(4-Chloro-2,5-Dimethoxyphenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (CAS: 736969-63-4)

- Core Structure: 1,2,3,4-Tetrahydropyrimidine (saturated heterocycle vs. aromatic pyranone).

- Substituents :

- Chloro and dimethoxy groups (electron-withdrawing and electron-donating effects).

- Ethoxyphenyl and methyl groups (hydrophobic).

- Molecular Formula : C₂₃H₂₆ClN₃O₅ (MW: 484.9 g/mol) .

- Key Differences :

General Trends in Pyranone Derivatives

| Property | Target Compound | 5-((4-Fluorobenzyl)Oxy) Analog | Pyrimidine Analog |

|---|---|---|---|

| Core Structure | 4H-Pyran-4-one | 4H-Pyran-4-one | 1,2,3,4-Tetrahydropyrimidine |

| Position 5 Substituent | Methoxy (OCH₃) | (4-Fluorobenzyl)oxy | N/A |

| Carboxamide Substituent | 4-Acetamidophenyl (H-bonding) | Furan-2-ylmethyl (less polar) | 4-Ethoxyphenyl (hydrophobic) |

| Molecular Weight | ~349 g/mol* | 343.3 g/mol | 484.9 g/mol |

| Key Functional Impact | Enhanced solubility/H-bonding | Increased lipophilicity | Metabolic stability |

*Estimated based on structural analysis (C₁₅H₁₄N₃O₅).

Research Findings and Implications

- Bioactivity: Pyranone derivatives with polar substituents (e.g., acetamido) demonstrate improved binding to kinases and proteases compared to hydrophobic analogs . The target compound’s acetamidophenyl group may enhance selectivity for ATP-binding pockets.

- Synthetic Accessibility: The pyranone core is synthetically tractable, but the acetamidophenyl group requires multi-step functionalization, increasing complexity compared to furan or ethoxyphenyl analogs .

Biological Activity

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has attracted considerable attention due to its potential biological activities, particularly its interaction with various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An acetamidophenyl group

- A methoxy group

- A pyran ring

These structural components contribute to its unique chemical properties and biological activities.

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide primarily exerts its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response and is a target for anti-inflammatory drugs. The compound's selective inhibition of COX-2 suggests potential applications in treating inflammatory conditions and pain management.

Inhibition of COX-2

Research indicates that N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide interacts with COX-2, leading to reduced prostaglandin synthesis, which is associated with inflammation. This selectivity may minimize side effects commonly observed with non-selective COX inhibitors.

Cellular Effects

The cellular effects of this compound are linked to its ability to inhibit COX-2 activity, which can lead to decreased inflammation and pain. Additionally, studies have shown that derivatives of similar pyran compounds exhibit antibacterial and antitumoral properties, suggesting that this compound may also have broader biological applications .

Antibacterial Activity

In vitro studies on related pyran derivatives have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin, indicating strong antibacterial efficacy .

Antitumor Activity

Research has highlighted the potential of 4H-pyran derivatives in cancer treatment. Compounds structurally related to N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide have been shown to inhibit cell proliferation in colorectal cancer cell lines (e.g., HCT-116) by inducing apoptosis through caspase activation .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide | COX-2 inhibition | Not specified | Selective inhibition |

| 4g (Pyran derivative) | Antibacterial | 0.329 | Bacterial membrane disruption |

| 4j (Pyran derivative) | Antitumoral | 75.1 (HCT-116) | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and how can yield and purity be optimized?

- Methodology : The synthesis of structurally analogous pyran-2-carboxamides typically involves multi-step protocols, including amide coupling (e.g., carbodiimide-mediated reactions) and nucleophilic substitution for introducing methoxy/acetamido groups. For example, microwave-assisted synthesis and continuous flow reactors are effective for optimizing reaction conditions (temperature, solvent polarity) and scalability . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodology : Use 1H/13C NMR to confirm the presence of the acetamidophenyl moiety (δ ~2.1 ppm for acetyl CH3, δ ~7.5–8.0 ppm for aromatic protons) and pyran ring protons (δ ~6.5–7.0 ppm). HPLC with UV detection (λ = 254 nm) validates purity, while HRMS (e.g., ESI+) confirms molecular weight (C15H14N2O5: theoretical 302.09 g/mol) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the carboxamide group’s potential to act as a hydrogen-bond donor. Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC50 values should be compared to reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How do substituents on the pyran ring (e.g., 5-methoxy vs. 5-ethoxy) influence bioactivity and pharmacokinetics?

- Methodology : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., 5-ethoxy, 5-hydroxy). Compare logP values (via shake-flask method) to assess lipophilicity and Caco-2 permeability assays for oral bioavailability predictions. Methoxy groups enhance membrane penetration but may reduce metabolic stability compared to bulkier substituents .

Q. What computational tools can predict binding modes of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., COX-2 or EGFR kinase). Validate predictions with MD simulations (GROMACS) to analyze binding stability. Key interactions may include hydrogen bonds between the carboxamide and catalytic residues (e.g., Lys/Arg in kinases) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology : Re-evaluate experimental conditions (e.g., cell line specificity, serum concentration in assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement. For example, discrepancies in IC50 values may arise from off-target effects in complex cellular environments .

Q. What strategies mitigate metabolic instability of the acetamidophenyl group in vivo?

- Methodology : Introduce prodrug modifications (e.g., esterification of the acetamido group) or replace the acetyl moiety with bioisosteres (e.g., trifluoroacetyl). Monitor metabolic pathways using LC-MS/MS with liver microsomes to identify vulnerable sites .

Key Research Gaps

- Mechanistic Studies : The exact role of the 5-methoxy group in modulating enzyme kinetics (e.g., kcat/KM) remains unclear.

- In Vivo Efficacy : Limited data on pharmacokinetics (e.g., half-life, tissue distribution) in animal models.

- Toxicity Profiling : Systematic assessment of off-target effects (e.g., hERG inhibition) is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.